molecular formula C21H26N2O3 B2392297 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol CAS No. 1018126-98-1

1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol

Cat. No.: B2392297
CAS No.: 1018126-98-1
M. Wt: 354.45
InChI Key: RUUWBMNGAKAQGO-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors to trigger or inhibit signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methyl)phenoxy]propan-2-ol
  • 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(ethyl)phenoxy]propan-2-ol
  • 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(propyl)phenoxy]propan-2-ol

Uniqueness

1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxymethyl and methylethyl groups provide distinct steric and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-(methoxymethyl)benzimidazol-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15(2)16-8-10-18(11-9-16)26-13-17(24)12-23-20-7-5-4-6-19(20)22-21(23)14-25-3/h4-11,15,17,24H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUWBMNGAKAQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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